molecular formula C25H28N2O5 B1177104 Fmoc-Freidinger's lactam CAS No. 145484-45-3

Fmoc-Freidinger's lactam

Cat. No. B1177104
CAS RN: 145484-45-3
M. Wt: 436.5 g/mol
InChI Key:
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Description

Synthesis Analysis

Fmoc-Freidinger's lactam synthesis involves several key steps, including the selective deprotection of Boc groups, Fmoc protection of lactams, and lanthanide-catalyzed transamidation reactions. Notable methodologies include the use of Mitsunobu chemistry and cyclic sulfamidate nucleophilic ring opening, demonstrating the compound's synthetic versatility and the ability to introduce various side chains stereoselectively (Çalimsiz & Lipton, 2005); (Geranurimi & Lubell, 2018).

Molecular Structure Analysis

The conformational analysis of Freidinger lactams, including stereoselective synthesis approaches, provides insights into their molecular structures. Oxaziridines derived from amino acids have been utilized to obtain enantiopure Freidinger lactams, highlighting the impact of ring size and substituents on the lactam's conformation (Wolfe, Dutta, & Aubé, 1997).

Chemical Reactions and Properties

Freidinger lactams participate in various chemical reactions, underscoring their role as peptidomimetics. The synthesis of peptides containing reverse-turn mimetic bicyclic lactams showcases the lactams' utility in mimicking β-turns in peptides, thus influencing peptide structure and activity (Gennari et al., 1999).

Physical Properties Analysis

The synthesis and utilization of this compound in solid-phase peptide synthesis (SPPS) highlight its physical properties. Its behavior in SPPS, especially regarding solubility and reactivity, is critical for the successful synthesis of membrane proteins and peptidomimetics (Zheng et al., 2014).

Chemical Properties Analysis

The chemical versatility of this compound is further demonstrated through its incorporation into diverse peptidomimetic structures. The synthesis of peptides with C-terminal asparagine or glutamine using Fmoc chemistry emphasizes the compound's role in facilitating the incorporation of complex amino acid residues into peptide chains, thus broadening the scope of peptide-based drug development (Albericio, van Abel, & Barany, 1990).

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine was synthesized using selective deprotection, Fmoc protection, and lanthanide-catalyzed transamidation reactions. This demonstrates the flexibility of Fmoc-Freidinger's lactam in synthesis processes, especially in complex amino acid formations (Çalimsiz & Lipton, 2005).
  • Crystal-State Structure Analysis : β-hydroxy-γ-lactam constrained Ser/Thr peptidomimetics' crystallographic structure analysis supports its ability to induce β-turn conformations within peptides, indicating its potential in designing structurally specific peptides (St-Cyr, Maris, & Lubell, 2010).

Applications in Peptidomimetics

  • Peptide Mimics Synthesis : Diversity-oriented syntheses of β-substituted α-amino γ-lactam peptide mimics with constrained backbone and side chain residues highlight the role of this compound in creating versatile peptide analogues (Geranurimi & Lubell, 2018).
  • Reverse-Turn Mimetics : Stereoselective synthesis using oxaziridines derived from amino acids to create Freidinger lactams underscores its importance in developing conformationally restrained dipeptidyl lactams, useful in peptidomimetics design (Wolfe, Dutta, & Aubé, 1997).
  • Aza-Freidinger Lactams : The synthesis of aza-Freidinger lactams and E-locked analogs expands the utility of Freidinger lactams in peptide synthesis, offering new building blocks for conformationally restricted peptidomimetics (Ottersbach, Schmitz, Schnakenburg, & Gütschow, 2013).

Therapeutic and Biological Applications

  • Integrin Inhibitors : Fmoc-protected lactams were used to synthesize cyclo(Arg-Gly-Asp-lactam), acting as an active and selective inhibitor of the αVβ5 integrin, demonstrating its application in targeted therapeutic development (Belvisi et al., 2002).
  • Anti-Malarial Cyclopeptides : Synthesis of cyclic peptides via Fmoc/SPPS and lactamization for anti-malarial applications showcases the role of this compound in developing potential pharmaceutical agents (Fagúndez, Sellanes, & Serra, 2018).

Conformational Control in Peptides

  • Backbone Engineering : Selenomethionine-mediated incorporation of Freidinger lactams into peptides for backbone engineering, stabilizing specific peptide conformations, demonstrates its utility in complex peptide and protein systems (Flood, Yan, & Dawson, 2018).
  • Microwave-Assisted Synthesis : An efficient strategy involving microwave irradiation for synthesizing Freidinger-like lactams indicates its adaptability in modern peptide chemistry (Lama et al., 2005).

Safety and Hazards

The safety data sheet for Fmoc-Freidinger’s lactam suggests that there are no known hazards associated with this compound . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Biochemical Analysis

Biochemical Properties

Fmoc-Freidinger’s lactam plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound’s conformationally restricted structure allows it to mimic the natural dipeptide Gly-Val, thereby influencing the activity of enzymes such as proteases and peptidases. These interactions are crucial for understanding the mechanisms of peptide synthesis and degradation .

Cellular Effects

Fmoc-Freidinger’s lactam has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to mimic natural dipeptides allows it to interact with cell surface receptors and intracellular signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Fmoc-Freidinger’s lactam involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors. This interaction leads to changes in gene expression and cellular responses. For example, Fmoc-Freidinger’s lactam can bind to proteases, altering their activity and subsequently affecting the downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Freidinger’s lactam change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-Freidinger’s lactam remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of Fmoc-Freidinger’s lactam vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Fmoc-Freidinger’s lactam can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

Fmoc-Freidinger’s lactam is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s conformationally restricted structure allows it to participate in specific metabolic reactions, influencing the overall metabolic balance within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Fmoc-Freidinger’s lactam within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these molecules, which determine its bioavailability and efficacy. Understanding the transport mechanisms of Fmoc-Freidinger’s lactam is crucial for optimizing its use in biochemical and therapeutic applications .

properties

IUPAC Name

(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIWMZZNSZSFPD-YADHBBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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